
methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a furan ring, a sulfamoyl group, and a carbamate group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are often used in pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, along with the attached sulfamoyl and carbamate groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring, which could undergo reactions such as electrophilic aromatic substitution. The sulfamoyl and carbamate groups might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Carbamate Modifications : The modifications of carbamates, including hydrolysis, oxidation, and conjugation, have been extensively studied, indicating their versatile reactivity and potential for creating a variety of derivatives. These transformations are crucial for understanding the reactivity of carbamate compounds and exploring their applications in developing new materials, sensors, or biological probes (Knaak, 1971).
Chemical Modifications and Applications
Chemical Modification and Corrosion Inhibition : Raphael Palayoor et al. (2017) investigated the corrosion inhibition efficiency of heterocyclic semicarbazones on carbon steel, highlighting the potential of carbamate derivatives in protecting metals against corrosion. This application is particularly relevant in industrial settings, where carbamate chemistry can offer solutions to material degradation problems (Raphael Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).
Sulfonamide Hybrids and Antimicrobial Activity : Hussein (2018) synthesized novel sulfonamide carbamates, demonstrating their potent antimicrobial activities. This suggests the potential of methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate derivatives as templates for developing new antimicrobial agents, offering a pathway to combat resistant bacterial strains (Hussein, 2018).
Green Chemistry and Sustainable Applications
Carbon Recycling to Chemical Products : Yalfani et al. (2015) explored the synthesis of methyl N-phenyl carbamate from aniline using methyl formate, showcasing an efficient and environmentally friendly approach to carbamate production. This study not only underscores the reactivity and application potential of carbamates in green chemistry but also highlights the role of such methodologies in carbon recycling and sustainable chemical synthesis (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).
将来の方向性
特性
IUPAC Name |
methyl N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWUTMPZNMGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

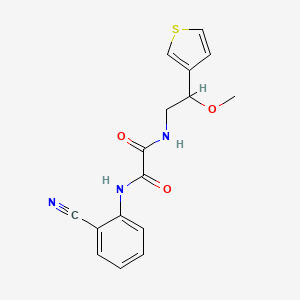
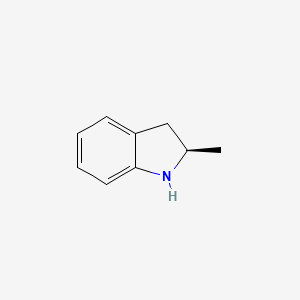
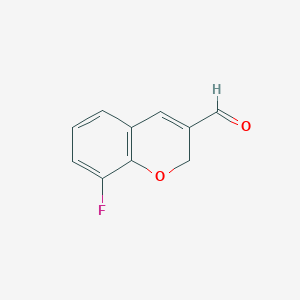


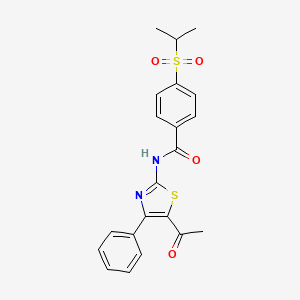
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)
![cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2723365.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)
![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)

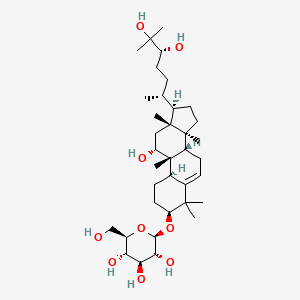
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)
